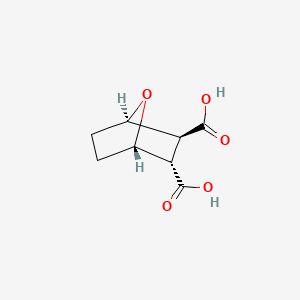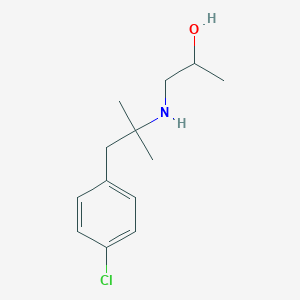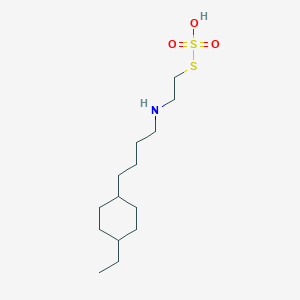
Erbium;platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erbium;platinum is a compound that combines the rare-earth element erbium with the transition metal platinum Erbium is known for its unique optical properties, while platinum is renowned for its catalytic abilities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of erbium;platinum compounds typically involves the reaction of erbium salts with platinum salts under controlled conditions. One common method is the hydrothermal synthesis, where erbium chloride and platinum chloride are reacted in an aqueous solution at high temperatures and pressures. Another method involves the chemical vapor deposition technique, where erbium and platinum precursors are vaporized and then deposited onto a substrate to form the compound.
Industrial Production Methods
Industrial production of this compound compounds often utilizes the hydrothermal method due to its efficiency and scalability. This method allows for the production of high-purity compounds with controlled particle sizes, which are essential for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Erbium;platinum compounds can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form erbium oxide and platinum oxide.
Reduction: Reduction reactions can convert the compound back to its metallic state.
Substitution: Ligands in the compound can be substituted with other ligands, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation, hydrogen for reduction, and various ligands for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
Applications De Recherche Scientifique
Erbium;platinum compounds have a wide range of scientific research applications:
Chemistry: Used as catalysts in various chemical reactions due to the catalytic properties of platinum.
Biology: Investigated for their potential use in biological imaging and as contrast agents in medical imaging techniques.
Medicine: Studied for their potential use in cancer treatment due to the unique properties of erbium and platinum.
Industry: Used in the production of advanced materials, including photonic devices and sensors.
Mécanisme D'action
The mechanism of action of erbium;platinum compounds involves the interaction of erbium and platinum with various molecular targets. Erbium’s optical properties allow it to interact with light, making it useful in photonic applications. Platinum’s catalytic properties enable it to facilitate various chemical reactions, making it valuable in industrial and medical applications. The combination of these properties allows this compound compounds to exert their effects through multiple pathways, including optical and catalytic mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other rare-earth metal;platinum combinations, such as:
- Ytterbium;platinum
- Neodymium;platinum
- Samarium;platinum
Uniqueness
This compound stands out due to the unique optical properties of erbium, which are not present in other rare-earth metals This makes this compound particularly valuable in applications requiring optical properties, such as photonic devices and medical imaging
Propriétés
Numéro CAS |
12694-67-6 |
|---|---|
Formule moléculaire |
Er2Pt |
Poids moléculaire |
529.60 g/mol |
Nom IUPAC |
erbium;platinum |
InChI |
InChI=1S/2Er.Pt |
Clé InChI |
KEOBVUUFGLFLLB-UHFFFAOYSA-N |
SMILES canonique |
[Er].[Er].[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine](/img/structure/B14710739.png)
![[{2-[(Carboxymethyl)amino]ethyl}(phosphonomethyl)amino]acetic acid](/img/structure/B14710742.png)









